2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone ring, a sulfanyl (-S-) linker at position 2, and an N-(3-phenylpropyl)acetamide side chain (Fig. 1). The sulfanyl group enhances molecular flexibility and facilitates interactions with biological targets, while the 3-phenylpropyl chain may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-17-8-6-12-21(18(17)2)28-24(30)23-20(13-15-31-23)27-25(28)32-16-22(29)26-14-7-11-19-9-4-3-5-10-19/h3-6,8-10,12-13,15H,7,11,14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODHUKVMXRIIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Sulfanyl Group: This can be done via nucleophilic substitution reactions.
Formation of the Phenylpropylacetamide Moiety: This step might involve amide bond formation through condensation reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Thienopyrimidine derivatives, including the compound in focus, have been studied for their ability to inhibit tumor cell proliferation. Research indicates that these compounds can act as potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis and repair in cancer cells. In vitro studies have shown significant inhibition of cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .
- Antimicrobial Properties
- Antiviral Effects
Case Studies
-
Inhibition of Cancer Cell Lines
- A study evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
-
Broad-Spectrum Antibacterial Activity
- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent in clinical settings .
Comparative Analysis of Thienopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide would depend on its specific biological target. Generally, compounds with thienopyrimidine cores can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidinone Core
The substituents at positions 3 and 6 of the pyrimidinone ring critically influence bioactivity and physicochemical properties:
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., 3,5-difluorophenyl) exhibit enhanced metabolic stability due to reduced oxidative metabolism .
- Polarity : Nitro or methoxy groups in the acetamide side chain balance lipophilicity, as seen in compounds from .
Acetamide Side Chain Modifications
The N-arylalkylacetamide moiety determines solubility and target selectivity:
Key Observations :
Research Findings and Bioactivity Trends
Predicted Bioactivity
- Kinase Inhibition: The thieno[3,2-d]pyrimidinone scaffold is associated with kinase inhibition (e.g., JAK2, EGFR). The target compound’s dimethylphenyl group may confer selectivity over related kinases .
- Antimicrobial Potential: Structural analogs with nitro or fluorinated groups (e.g., ) show antimicrobial activity, suggesting the target compound may share this trait.
Computational Modeling Insights
- Tools like AutoDock Vina predict that the sulfanyl linker and acetamide side chain facilitate hydrogen bonding with active-site residues (e.g., in kinases). The 3-phenylpropyl chain may occupy hydrophobic pockets, as seen in docking studies of similar compounds .
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈N₃O₂S
- Molecular Weight : 390.5 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water partition coefficient) | 4.0 |
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA .
Case Study: Screening for Anticancer Properties
In a drug library screening involving multicellular spheroids, a novel compound structurally related to our target was identified as having potent anticancer activity against breast and colon cancer cell lines. The compound was shown to inhibit tumor growth in vivo models significantly .
Antifungal Activity
The compound's potential antifungal properties have also been explored. Thieno[3,2-d]pyrimidine derivatives have been reported to possess fungicidal activity against various phytopathogenic fungi. A patent describes methods for using these compounds to protect crops from fungal infections, indicating their utility in agricultural applications .
The biological activity of This compound is thought to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair processes.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Interference with the cell cycle progression at G1/S or G2/M checkpoints.
Comparative Studies
A comparative analysis of thieno[3,2-d]pyrimidine derivatives reveals that modifications in the side chains significantly influence their biological activities. The following table summarizes some findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
